N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide
Description
N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a nitrophenyl group, and a methylsulfanyl group
Properties
IUPAC Name |
N-methyl-6-methylsulfanyl-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-11(12-5-4-6-14(9-12)19(21)22)18(2)16(20)13-7-8-15(23-3)17-10-13/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTKIAYGQFDQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N(C)C(=O)C2=CN=C(C=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Methylsulfanyl Group: This step often involves the use of methylthiolating agents under controlled conditions.
Attachment of the Nitrophenyl Group: This is typically done through nitration reactions followed by coupling with the pyridine ring.
Final Assembly: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
N-methyl-6-(methylsulfanyl)-N-[1-(4-nitrophenyl)ethyl]pyridine-3-carboxamide: Similar structure but with a different position of the nitro group.
N-methyl-6-(methylsulfanyl)-N-[1-(3-aminophenyl)ethyl]pyridine-3-carboxamide: Contains an amino group instead of a nitro group.
N-methyl-6-(methylsulfanyl)-N-[1-(3-chlorophenyl)ethyl]pyridine-3-carboxamide: Contains a chloro group instead of a nitro group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
